Cas no 89439-58-7 (3-O-Rutinoside,4'-O-beta-D-glucopyranoside-3,4',5,7-Tetrahydroxyflavone)
3-O-Rutinoside,4'-O-beta-D-glucopyranoside-3,4',5,7-Tetrahydroxyflavone Chemical and Physical Properties
Names and Identifiers
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- 3-O-Rutinoside,4'-O-beta-D-glucopyranoside-3,4',5,7-Tetrahydroxyflavone
- Kaempferol 3-rutinoside 4'-glucoside, >=95% (LC/MS-ELSD)
- Kaempferol 3-rutinoside 4'-glucoside
- 5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
- 89439-58-7
- DTXSID101346054
- Kaempferol 3-rutinoside 4?-glucoside
- PDA43958
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- MDL: MFCD24849369
- Inchi: 1S/C33H40O20/c1-10-19(37)23(41)26(44)31(48-10)47-9-17-21(39)25(43)28(46)33(52-17)53-30-22(40)18-14(36)6-12(35)7-15(18)50-29(30)11-2-4-13(5-3-11)49-32-27(45)24(42)20(38)16(8-34)51-32/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,28+,31+,32+,33-/m0/s1
- InChI Key: FYJOVKRHRUYSLY-QDSFYBSMSA-N
- SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O)O)O)O)OC1C(C2C(=CC(=CC=2OC=1C1C=CC(=CC=1)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O)O)=O
Computed Properties
- Exact Mass: 756.21129366g/mol
- Monoisotopic Mass: 756.21129366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 12
- Hydrogen Bond Acceptor Count: 20
- Heavy Atom Count: 53
- Rotatable Bond Count: 9
- Complexity: 1280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 15
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.7
- Topological Polar Surface Area: 324Ų
3-O-Rutinoside,4'-O-beta-D-glucopyranoside-3,4',5,7-Tetrahydroxyflavone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00233-1MG |
Kaempferol 3-rutinoside 4′-glucoside |
89439-58-7 | 1mg |
¥3803.09 | 2023-09-14 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | SMB00233-1mg |
89439-58-7 | ≥95%(LC/MS-ELSD) | 1mg |
¥3803.10 | 2023-09-15 |
3-O-Rutinoside,4'-O-beta-D-glucopyranoside-3,4',5,7-Tetrahydroxyflavone Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 3-O-Rutinoside,4'-O-beta-D-glucopyranoside-3,4',5,7-Tetrahydroxyflavone
Recent Advances in the Study of 3-O-Rutinoside,4'-O-beta-D-glucopyranoside-3,4',5,7-Tetrahydroxyflavone (CAS: 89439-58-7)
The compound 3-O-Rutinoside,4'-O-beta-D-glucopyranoside-3,4',5,7-Tetrahydroxyflavone (CAS: 89439-58-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This flavonoid derivative, characterized by its unique glycosylation pattern, has been the subject of numerous studies aimed at elucidating its pharmacological properties, mechanisms of action, and potential clinical benefits. The following research brief synthesizes the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.
Recent studies have focused on the antioxidant and anti-inflammatory properties of 3-O-Rutinoside,4'-O-beta-D-glucopyranoside-3,4',5,7-Tetrahydroxyflavone. A 2023 publication in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent free radical scavenging activity, outperforming several well-known antioxidants in vitro. The study attributed this activity to the presence of multiple hydroxyl groups and the stabilizing effect of the rutinoside moiety. Furthermore, the compound was shown to inhibit key inflammatory mediators such as NF-κB and COX-2, suggesting potential applications in the treatment of chronic inflammatory diseases.
Another significant area of research has been the compound's potential anticancer effects. A recent preclinical study published in *Cancer Research* investigated the impact of 3-O-Rutinoside,4'-O-beta-D-glucopyranoside-3,4',5,7-Tetrahydroxyflavone on various cancer cell lines. The results indicated dose-dependent inhibition of cell proliferation and induction of apoptosis, particularly in breast and colon cancer models. Mechanistic studies revealed that the compound modulates several signaling pathways, including PI3K/AKT and MAPK, which are critical for cancer cell survival and proliferation. These findings have sparked interest in further developing this compound as a potential adjuvant therapy in oncology.
Pharmacokinetic studies have also made progress in understanding the bioavailability and metabolism of 3-O-Rutinoside,4'-O-beta-D-glucopyranoside-3,4',5,7-Tetrahydroxyflavone. A 2024 study in *Drug Metabolism and Disposition* employed advanced LC-MS techniques to characterize the compound's metabolic profile in vivo. The research identified several major metabolites and provided insights into the compound's absorption and distribution patterns. Interestingly, the study found that the glycosylation pattern significantly influences the compound's bioavailability, with the rutinoside moiety enhancing intestinal absorption compared to other flavonoid glycosides.
From a structural perspective, recent computational chemistry studies have provided valuable insights into the molecular interactions of 3-O-Rutinoside,4'-O-beta-D-glucopyranoside-3,4',5,7-Tetrahydroxyflavone with biological targets. Molecular docking simulations published in *Bioorganic Chemistry* (2023) demonstrated high-affinity binding to several enzymes involved in oxidative stress and inflammation. These computational predictions align well with experimental data and offer a structural basis for understanding the compound's bioactivity. Additionally, QSAR (Quantitative Structure-Activity Relationship) models have been developed to guide the design of derivatives with improved pharmacological properties.
Despite these promising findings, challenges remain in translating the potential of 3-O-Rutinoside,4'-O-beta-D-glucopyranoside-3,4',5,7-Tetrahydroxyflavone into clinical applications. Current research gaps include the need for more comprehensive toxicity studies and the development of scalable synthesis methods. Recent efforts in synthetic biology have shown promise in addressing the latter challenge, with several research groups reporting successful heterologous production of related flavonoid glycosides in microbial systems. These technological advances may facilitate larger-scale production for further preclinical and clinical studies.
In conclusion, the growing body of research on 3-O-Rutinoside,4'-O-beta-D-glucopyranoside-3,4',5,7-Tetrahydroxyflavone (CAS: 89439-58-7) underscores its potential as a multifaceted therapeutic agent. The compound's unique structural features contribute to its diverse biological activities, ranging from antioxidant and anti-inflammatory effects to potential anticancer properties. As research continues to elucidate its mechanisms of action and optimize its pharmacological profile, this flavonoid derivative may emerge as a valuable candidate for drug development in various therapeutic areas. Future studies should focus on bridging the gap between promising preclinical results and clinical applications, while addressing challenges related to bioavailability and large-scale production.
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